1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine
Description
1-(5-Bromo-2-fluoro-4-nitrophenyl)piperidine is a chemical compound that belongs to the class of aromatic heterocyclic compounds It features a piperidine ring substituted with a 5-bromo-2-fluoro-4-nitrophenyl group
Properties
IUPAC Name |
1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O2/c12-8-6-11(14-4-2-1-3-5-14)9(13)7-10(8)15(16)17/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOUOZZQWKGWDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814965 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoro-4-nitroaniline and piperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the 5-bromo-2-fluoro-4-nitroaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo, fluoro, and nitro) on the aromatic ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions: Typical reagents include bases (e.g., K2CO3), reducing agents (e.g., H2/Pd-C), and oxidizing agents (e.g., KMnO4). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Scientific Research Applications
1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects.
Pathways Involved: The pathways involved can include modulation of neurotransmitter release, inhibition of enzyme activity, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
1-(5-bromo-2-fluoro-4-nitrophenyl)piperidine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-bromo-2-nitrophenyl)piperidine and 1-(5-fluoro-2-nitrophenyl)piperidine share structural similarities but differ in their substitution patterns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
